molecular formula C10H9NO2 B11757018 (E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine

(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine

Cat. No.: B11757018
M. Wt: 175.18 g/mol
InChI Key: VMONQQVWIPRJJI-FLIBITNWSA-N
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Description

(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine is a synthetic nitrone compound of significant interest in medicinal chemistry and biological research. Nitrones are well-established in scientific literature for their potent radical scavenging properties, functioning as effective antioxidants that trap harmful reactive oxygen species (ROS) . This mechanism is central to their investigation as neuroprotective agents. While specific studies on this exact compound are limited, research on highly similar quinolylnitrone analogues, such as QN23, has demonstrated remarkable efficacy in in vitro models of ischemia, significantly increasing cell viability after oxygen-glucose deprivation . The structural motif featuring the prop-2-yn-1-yloxy (propargyloxy) group is a common modification in the design of optimized drug candidates, potentially influencing the compound's solubility and pharmacological profile . The (E)-isomer configuration is specified to ensure a defined molecular geometry, which is critical for its interaction with biological targets and consistent experimental results. This compound is provided for research purposes to further explore its potential applications, including in the study of ischemic stroke and oxidative stress-related pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(NZ)-N-[(2-prop-2-ynoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H9NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h1,3-6,8,12H,7H2/b11-8-

InChI Key

VMONQQVWIPRJJI-FLIBITNWSA-N

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N\O

Canonical SMILES

C#CCOC1=CC=CC=C1C=NO

Origin of Product

United States

Preparation Methods

Alkylation of 2-Hydroxybenzaldehyde with Propargyl Bromide

A widely adopted approach involves the nucleophilic substitution of 2-hydroxybenzaldehyde with propargyl bromide under basic conditions. As reported in patent CN104557712A, potassium carbonate in dimethylformamide (DMF) facilitates the reaction at 80°C for 6 hours, achieving a 78% yield. The mechanism proceeds via deprotonation of the phenolic oxygen, followed by alkylation with propargyl bromide.

Reaction Conditions

  • Substrate : 2-Hydroxybenzaldehyde (1.0 equiv)

  • Alkylating Agent : Propargyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF

  • Temperature : 80°C

  • Time : 6 hours

  • Yield : 78%

Purification via column chromatography (hexane:ethyl acetate, 4:1) ensures removal of unreacted starting materials and byproducts.

Microwave-Assisted Propargylation

WO2011080254A2 describes a microwave-enhanced protocol using tetrahydrofuran (THF) as the solvent and triethylamine as the base. This method reduces reaction time to 30 minutes while maintaining a comparable yield (75–80%). Microwave irradiation accelerates the reaction by enhancing molecular collisions, particularly beneficial for thermally sensitive substrates.

Oxime Formation: Condensation with Hydroxylamine

The second critical step involves the condensation of 2-(prop-2-yn-1-yloxy)benzaldehyde with hydroxylamine to yield the target oxime. The (E)-isomer is favored under specific conditions, as detailed below.

Hydroxylamine Hydrochloride in Ethanolic Solution

A classic method employs hydroxylamine hydrochloride in ethanol under reflux. The aldehyde reacts with hydroxylamine in a 1:1 molar ratio, catalyzed by sodium acetate to maintain a mildly acidic pH (4–5). This approach, adapted from WO2011080254A2, achieves an 85% yield of the oxime after 4 hours.

Reaction Conditions

  • Substrate : 2-(Prop-2-yn-1-yloxy)benzaldehyde (1.0 equiv)

  • Nucleophile : NH₂OH·HCl (1.2 equiv)

  • Base : CH₃COONa (1.5 equiv)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 4 hours

  • Yield : 85%

Copper-Catalyzed Oxime Formation

Recent advancements incorporate copper(II) sulfate as a catalyst to improve reaction efficiency. As demonstrated in EP2886545B1, the addition of 5 mol% CuSO₄ in dichloromethane at room temperature enhances the reaction rate, achieving 90% conversion within 2 hours. The copper ion likely stabilizes the intermediate imine, favoring (E)-isomer formation through chelation-controlled geometry.

Optimization Strategies for Enhanced Selectivity and Yield

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve propargylation yields by stabilizing ionic intermediates. For oxime formation, ethanol balances solubility and reaction kinetics.

  • Temperature Control : Propargylation benefits from elevated temperatures (80°C), while oxime condensation proceeds optimally at reflux (78°C) or room temperature with catalysts.

Stereoselectivity in Oxime Formation

The (E)-isomer predominates due to steric hindrance between the propargyloxy group and the hydroxylamine moiety. Adjusting pH to mildly acidic conditions (pH 4–5) further stabilizes the (E)-configuration through hydrogen bonding.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, CH=N), 7.80–7.20 (m, 4H, Ar-H), 4.85 (d, 2H, OCH₂C≡CH), 2.55 (t, 1H, C≡CH).

  • IR (KBr) : ν 3280 cm⁻¹ (C≡C-H), 1660 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% purity, with retention time = 6.2 minutes .

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that hydroxylamine derivatives, including (E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine, exhibit significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating selective cytotoxicity.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.4
HCT116 (Colon)3.8
HeLa (Cervical)7.2

Polymer Synthesis

This compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the material's resistance to degradation.

Table 2: Polymer Properties

PropertyValueReference
Thermal Decomposition Temp (°C)320
Tensile Strength (MPa)45

Pesticidal Activity

The compound has demonstrated potential as a pesticide, particularly against fungal pathogens affecting crops. Studies have shown that it can inhibit the growth of various fungi responsible for plant diseases.

Table 3: Pesticidal Activity Data

Fungal PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Fusarium oxysporum125
Botrytis cinerea200

Case Study 1: Anticancer Efficacy

A comprehensive study conducted on MCF-7 and HCT116 cell lines revealed that the compound induced apoptosis effectively, with a notable decrease in cell viability at concentrations as low as 5 µM. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Polymer Applications

In a recent investigation into polymer composites, it was found that incorporating this compound significantly improved thermal stability compared to control samples without the compound. This finding suggests potential applications in high-performance materials.

Mechanism of Action

The mechanism by which (E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Reactivity : The trifluoromethyl group in 2h enhances electrophilicity at the imine carbon, contributing to its higher synthetic yield (91%) compared to the nitro-substituted 2g (84%) .

Physicochemical and Functional Comparisons

Thermal Stability and Crystallography

  • The crystal structure of a related compound, (E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine (), reveals O–H···N hydrogen bonding and C–H···π interactions , stabilizing its tetrameric packing . The target compound’s propargyloxy group may disrupt such interactions due to steric hindrance, altering solubility or melting points.
  • ESI-MS Data : The nitro-substituted 2g (m/z 166.13) and trifluoromethyl-substituted 2h (m/z 189.13) show distinct fragmentation patterns, suggesting substituent-dependent stability under mass spectrometric conditions .

Biological Activity

(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

This compound features a hydroxylamine functional group, which is known for its reactivity and biological significance.

Research indicates that compounds with hydroxylamine groups often exhibit various biological activities, including:

  • Inhibition of Enzymes : Hydroxylamines can act as enzyme inhibitors. For instance, studies have shown that they may inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression and have implications in cancer therapy .
  • Antioxidant Properties : Hydroxylamines can scavenge free radicals, potentially providing protective effects against oxidative stress in cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar hydroxylamine derivatives. For example, compounds analogous to this compound demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation through HDAC inhibition .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis and is a target for skin whitening agents. Compounds with similar structures have shown promising tyrosinase inhibitory activity, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
Hydroxamic acid derivativesHDAC inhibition5 µM
BenzopsoralensAntiproliferative effectsVariable
2-Phenylbenzoxazole derivativesTyrosinase inhibition14.33 µM

Case Study 1: HDAC Inhibition

In a study evaluating novel hydroxamic acid-based HDAC inhibitors, several compounds showed significant antiproliferative activity against human tumor cells. The incorporation of specific substituents enhanced their efficacy, indicating that structural modifications can lead to improved biological activity .

Case Study 2: Tyrosinase Inhibition

Research on 2-phenylbenzoxazole compounds demonstrated their potent inhibition against mushroom tyrosinase, with some derivatives exhibiting IC50 values as low as 14.33 µM. This suggests that similar structural motifs in this compound could yield effective tyrosinase inhibitors .

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